molecular formula C16H17N3O4 B2992694 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 922122-66-5

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No. B2992694
CAS RN: 922122-66-5
M. Wt: 315.329
InChI Key: FEVPBXQHQIIGOJ-UHFFFAOYSA-N
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Description

“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide” is a complex organic compound that contains a benzofuran moiety. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Characterization

The development of new synthetic methodologies for compounds similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide demonstrates the ongoing interest in accessing diverse chemical space for potential therapeutic applications. The synthesis of novel compounds employing different synthetic routes, protective and deprotective strategies, and the exploration of chemical reactivity underpins the foundational work in medicinal chemistry (Sha Yao-wu, 2008).

Biological Activity and Therapeutic Potential

Research into compounds with structural similarities to this compound has highlighted their potential in various therapeutic areas:

  • Antimicrobial Activity : The design and synthesis of benzofuran-oxadiazole hybrids, and their evaluation for antimicrobial activity underscore the potential of such compounds in addressing resistant microbial infections (P. Sanjeeva et al., 2021).

  • Anticancer Activity : Studies on N-substituted derivatives have shown promising anticancer activity against various cancer cell lines, suggesting a potential role in developing new chemotherapeutic agents (B. Ravinaik et al., 2021).

  • Antioxidant and Anti-inflammatory Properties : The synthesis and evaluation of novel compounds derived from natural products for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities highlight the diverse therapeutic applications of such molecules (A. Abu‐Hashem et al., 2020).

Methodological Advancements in Synthesis

Advancements in synthetic methodologies, including the use of hypervalent iodine species and directed lithiation strategies, have been explored for the efficient synthesis of azacyclic derivatives and other complex molecules. These methodologies provide a foundation for the synthesis of biologically active compounds and facilitate the exploration of their therapeutic potential (Y. Amano & S. Nishiyama, 2006).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The compound “N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide” could be a subject of future research, given the biological activities of benzofuran compounds . Further synthesis and evaluation will be necessary to confirm this possibility .

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-16(2,3)14(20)17-15-19-18-13(23-15)11-8-9-6-5-7-10(21-4)12(9)22-11/h5-8H,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVPBXQHQIIGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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